

Discovery and history of Trimethyl ethane-1,1,2-tricarboxylate

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Compound of Interest

Compound Name: *Trimethyl ethane-1,1,2-tricarboxylate*

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Trimethyl Ethane-1,1,2-tricarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Trimethyl ethane-1,1,2-tricarboxylate**, a versatile building block in organic synthesis. The document details its chemical properties, historical context, and a plausible experimental protocol for its synthesis via the Michael addition reaction. While direct applications in specific signaling pathways or drug development workflows are not prominently documented in publicly available literature, its utility as a precursor for more complex molecules of pharmaceutical interest is discussed. This guide includes tabulated quantitative data, a detailed synthesis protocol, and a logical workflow diagram to facilitate its use in research and development.

Introduction

Trimethyl ethane-1,1,2-tricarboxylate, also known as 2-methoxycarbonyl-succinic acid dimethyl ester, is a tri-ester of ethane-1,1,2-tricarboxylic acid. Its structure, featuring multiple reactive sites, makes it a valuable intermediate in the synthesis of a variety of organic

compounds. This guide aims to consolidate the available technical information on this compound, providing a practical resource for laboratory chemists and researchers.

Discovery and Historical Context

While the specific first synthesis of **Trimethyl ethane-1,1,2-tricarboxylate** is not well-documented under a single discoverer's name, its conceptual origins can be traced back to the late 19th century. The key chemical transformation for its synthesis is the Michael addition reaction, a fundamental concept in organic chemistry.

Arthur Michael's Contribution (1887): In 1887, Arthur Michael published his seminal work on the addition of sodium salts of malonic esters to α,β -unsaturated esters.^[1] This reaction, now universally known as the Michael addition, forms the basis for the synthesis of **Trimethyl ethane-1,1,2-tricarboxylate** from dimethyl malonate and dimethyl maleate or fumarate.

Work of William Henry Perkin Jr.: Around the same period, Sir William Henry Perkin Jr., a prominent English organic chemist, was conducting groundbreaking research on the synthesis of alicyclic compounds.^[2] His work on the synthesis of complex cyclic structures from polycarboxylic acid esters further established the synthetic utility of compounds like **Trimethyl ethane-1,1,2-tricarboxylate** as versatile building blocks.

Although a specific date for the first isolation of the trimethyl ester is not readily available, it is reasonable to surmise that its synthesis was achieved shortly after the discovery of the Michael reaction, given the availability of the necessary starting materials.

Physicochemical Properties

A summary of the key physicochemical properties of **Trimethyl ethane-1,1,2-tricarboxylate** is presented in Table 1 for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₂ O ₆	[3][4]
Molecular Weight	204.18 g/mol	[3][5]
CAS Number	40967-67-7	[3][4]
Appearance	Colorless to pale yellow liquid	-
Density	1.2 ± 0.1 g/cm ³	[5]
Boiling Point	247.7 ± 20.0 °C at 760 mmHg	[5]
Flash Point	102.2 ± 21.8 °C	[5]
LogP	0.08	[5]
Topological Polar Surface Area	78.9 Å ²	[3]
Refractive Index	n ²⁰ /D ~1.44	-

Note: Some physical properties may vary slightly depending on the source and purity.

Experimental Protocol: Synthesis via Michael Addition

The following is a detailed experimental protocol for the synthesis of **Trimethyl ethane-1,1,2-tricarboxylate** based on the well-established Michael addition reaction. This protocol is inferred from analogous procedures for similar esters.

Reaction Scheme:

Materials and Reagents:

- Dimethyl malonate (1.0 eq)
- Dimethyl maleate or dimethyl fumarate (1.0 eq)
- Sodium methoxide (catalytic amount, e.g., 0.1 eq)

- Anhydrous methanol (solvent)
- Diethyl ether (for extraction)
- Saturated aqueous ammonium chloride solution (for quenching)
- Saturated aqueous sodium bicarbonate solution (for washing)
- Brine (for washing)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Hydrochloric acid (for neutralization if necessary)

Equipment:

- Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
- Addition funnel
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- **Reaction Setup:** In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide in anhydrous methanol.
- **Addition of Reactants:** To the stirred solution, add dimethyl malonate dropwise at room temperature. After the addition is complete, add dimethyl maleate (or fumarate) dropwise via an addition funnel over a period of 30-60 minutes. The reaction is exothermic, and the temperature may be controlled with a water bath if necessary.

- Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - Cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.
 - Remove the methanol under reduced pressure using a rotary evaporator.
 - To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel.
 - Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
 - Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
 - Purify the crude product by vacuum distillation to yield pure **Trimethyl ethane-1,1,2-tricarboxylate**.

Characterization:

The identity and purity of the synthesized product can be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the molecular structure.
- Infrared (IR) Spectroscopy: To identify the characteristic carbonyl ($\text{C}=\text{O}$) stretching frequencies of the ester groups.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Applications in Synthesis

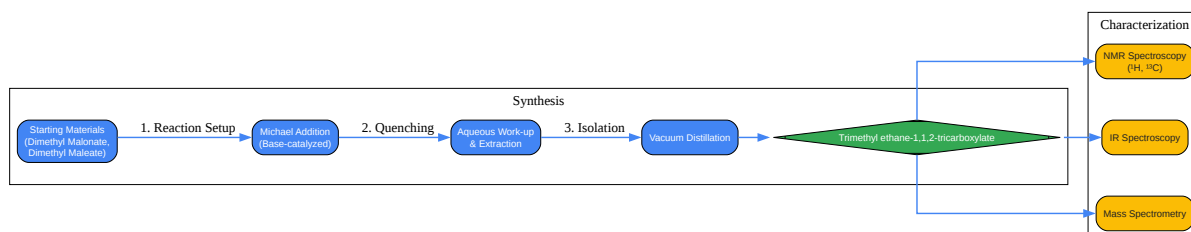
While specific examples of **Trimethyl ethane-1,1,2-tricarboxylate** as a key component in a marketed drug are not readily found in the literature, its structural motifs are present in various biologically active molecules. Its utility lies in its potential as a versatile building block for the synthesis of more complex structures, including:

- Polyfunctionalized acyclic and cyclic compounds: The three ester groups can be selectively hydrolyzed or transformed to introduce other functionalities.
- Precursors to carbocyclic and heterocyclic systems: Intramolecular cyclization reactions can lead to the formation of various ring structures of interest in medicinal chemistry.
- Analog synthesis: It can serve as a starting material for the synthesis of libraries of related compounds for structure-activity relationship (SAR) studies.

For instance, substituted tricarboxylic acids and their esters are intermediates in the synthesis of certain antiviral and enzyme inhibitor compounds. However, a direct and explicit role of **Trimethyl ethane-1,1,2-tricarboxylate** in a specific, publicly documented drug development pipeline has not been identified.

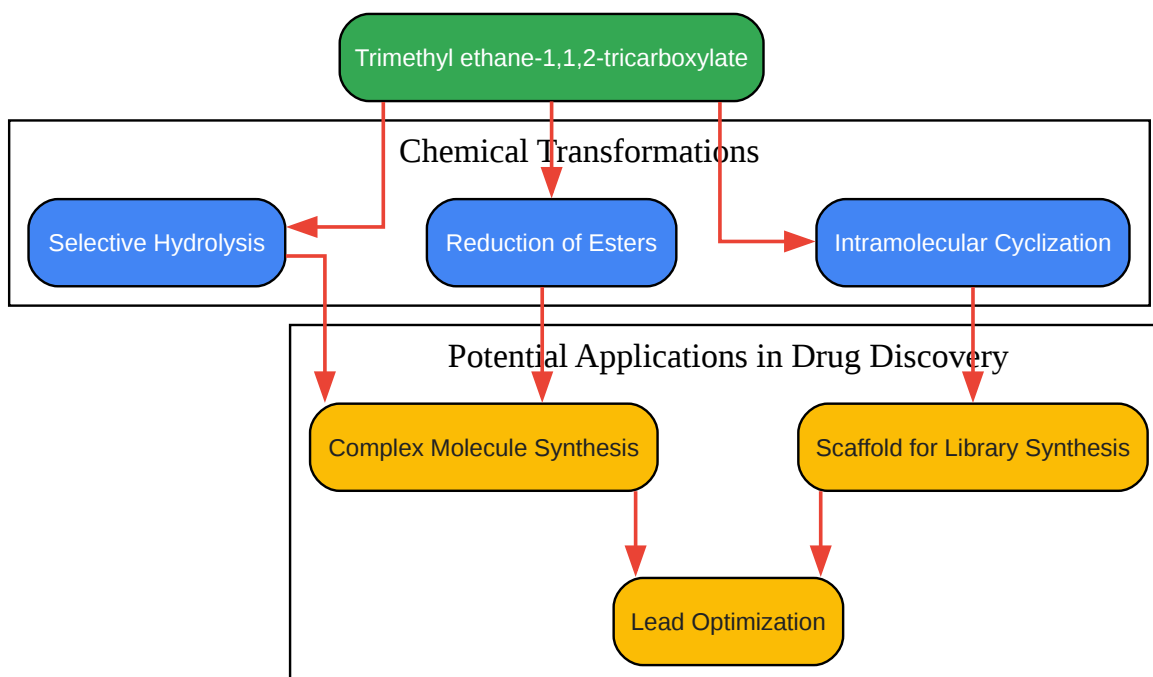
Logical Workflow and Diagrams

Due to the absence of specific, published signaling pathways involving **Trimethyl ethane-1,1,2-tricarboxylate**, the following diagrams illustrate the logical workflow for its synthesis and its potential role as a synthetic intermediate.



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Figure 1. Logical workflow for the synthesis and characterization of **Trimethyl ethane-1,1,2-tricarboxylate**.



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Figure 2. Conceptual diagram of the synthetic utility of **Trimethyl ethane-1,1,2-tricarboxylate**.

Conclusion

Trimethyl ethane-1,1,2-tricarboxylate is a readily accessible and synthetically versatile molecule with a rich historical background rooted in fundamental organic reactions. While its direct biological activity is not extensively reported, its value as a chemical intermediate for the construction of more complex molecular architectures is clear. The provided technical data and experimental protocol aim to support its application in ongoing and future research endeavors within the chemical and pharmaceutical sciences. Further exploration of its potential as a precursor in novel drug discovery programs is warranted.

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